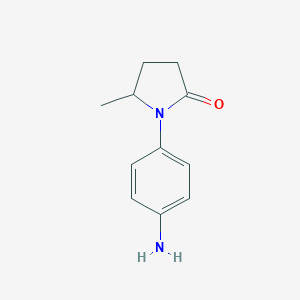

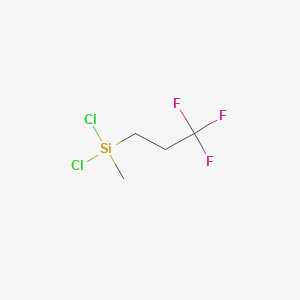

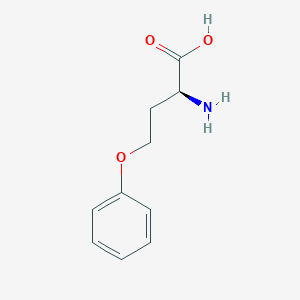

![molecular formula C₁₃H₂₃NO₆ B109733 [3-羧基-2-(4-羧基-3-甲基丁酰)氧基丙基]-三甲基氮鎓;氯化物 CAS No. 102673-95-0](/img/structure/B109733.png)

[3-羧基-2-(4-羧基-3-甲基丁酰)氧基丙基]-三甲基氮鎓;氯化物

描述

The topic of This compound is a member of the class of organic compounds known as carboxylic acid amides. It is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents. It has been used in a variety of scientific and medical research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for understanding the biochemical and physiological effects of various drugs.

科学研究应用

Biophysical Research

In biophysical research, this compound is utilized as a molecular probe. Its stable radical nature makes it ideal for Electron Paramagnetic Resonance (EPR) Spectroscopy . EPR Spectroscopy is a technique used to study chemical species with unpaired electrons. The compound’s stability in biological systems allows for detailed structural and dynamic studies of biomolecules and their interactions .

Structural Biology

The compound serves as a reduction-resistant spin label in structural biology. Spin labels are important for studying the structure and dynamics of proteins and nucleic acids. They can be attached to specific sites within a molecule to investigate conformational changes and interaction mechanisms .

Medical Imaging

In medical imaging, particularly Magnetic Resonance Imaging (MRI) , the compound can be used as a contrast agent. Its properties enhance the quality of the MRI images, providing clearer and more precise images of biological tissues .

Drug Development

This compound is valuable in drug development as a pharmacological tool. It can be used to track the distribution and accumulation of drugs within the body, helping researchers understand the drug’s pharmacokinetics and pharmacodynamics .

Chemical Synthesis

In the field of chemical synthesis, the compound is used as a building block for creating more complex molecules. Its carboxylic acid groups make it a versatile reactant that can undergo various chemical reactions to form new compounds with potential applications in different industries .

Nanotechnology

Nanotechnology applications include the design of nanoscale devices and sensors. The compound’s molecular structure can be engineered to create nanoscale components that respond to environmental changes, such as pH or temperature .

Environmental Monitoring

The compound can be applied in environmental monitoring as a sensor for detecting pollutants or changes in environmental conditions. Its sensitivity to specific chemical reactions makes it useful for tracking environmental contaminants .

Agricultural Research

In agricultural research, the compound can be used to study plant metabolism and stress responses. It can act as a marker to understand how plants react to various stressors, which can lead to the development of more resilient crop varieties .

属性

IUPAC Name |

[3-carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6.ClH/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4;/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYDMXVJGDGHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71669236 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

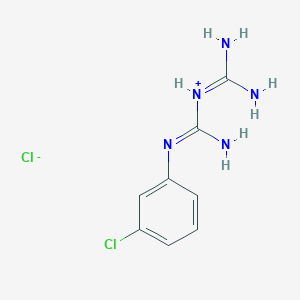

![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)

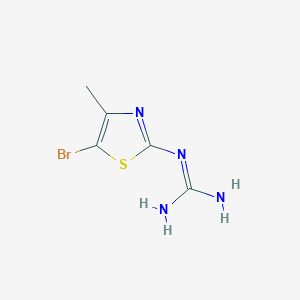

![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)

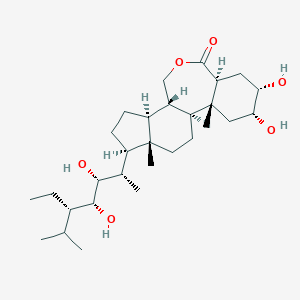

![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)